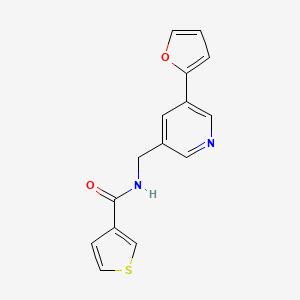

![molecular formula C18H11Cl2N3OS B2570277 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide CAS No. 477485-46-4](/img/structure/B2570277.png)

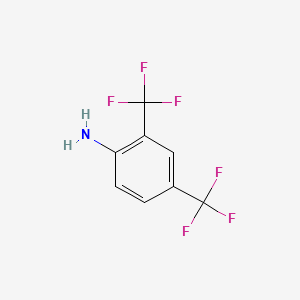

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s highly soluble in water and other polar solvents . Benzimidazole derivatives are known for their broad range of chemical and biological properties, which makes them an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole usually involves two steps. The first step is the construction of a desired benzene ring that contains 1-2 diamino groups. The second step is the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole has both acidic and basic properties, making it amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 237.307 .Scientific Research Applications

Aromatase Inhibitor for Cancer Treatment

This compound has been studied as an aromatase inhibitor for the treatment of cancer . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen. It catalyzes the last rate-limiting/crucial critical step in estrogen biosynthesis . Researchers are working on developing a small physiologically active molecule with fewer side effects and improved tolerance .

In Silico Screening and Molecular Docking Studies

The compound has been designed through in silico screening such as ADMET analysis and molecular docking studies . These studies help in understanding the interaction of the compound with the target protein and predicting its pharmacokinetic properties .

Cytotoxic Activity

The compound has shown cytotoxic activity against various cell lines such as MDA-MB-231 (breast adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma) NCI-H23 (Lung carcinoma) and A-498 (Renal carcinoma) .

Broad Spectrum Anticancer Agents

The compound has the potential to be developed as broad-spectrum anticancer agents . This means it could be effective against a wide range of cancer types .

Elastase Inhibition

The compound has been investigated for its elastase inhibition potentials . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibition of elastase can be beneficial in conditions where excessive breakdown of elastin is a problem .

Antioxidant and DNA Binding Potentials

The compound has been studied for its antioxidant and DNA binding potentials . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Therapeutic Potential of Imidazole Containing Compounds

The compound is an example of an imidazole containing compound , which are known for their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Synthesis and Structural Analysis

The compound has been synthesized and its structure has been elucidated using X-ray crystal structure analysis . This helps in understanding the three-dimensional arrangement of atoms in the molecule .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3OS/c19-15-9-12(16(20)25-15)18(24)21-11-7-5-10(6-8-11)17-22-13-3-1-2-4-14(13)23-17/h1-9H,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWOPHFJNSRHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)